5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole
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Overview
Description
5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole is a heterocyclic compound that combines the structural features of benzimidazole and thiazole Benzimidazole is known for its wide range of biological activities, while thiazole is a key component in many bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole typically involves the reaction of benzimidazole derivatives with thiazole precursors. One common method involves the alkylation of benzimidazole with a thiazole derivative under basic conditions. For example, benzimidazole can be reacted with 2-methyl-1,3-thiazole in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.
Thiazole: A key component in many bioactive molecules, including antibiotics and antifungal agents.
Uniqueness
5-(Benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole is unique due to its combined structural features of benzimidazole and thiazole, which may confer enhanced biological activity and specificity compared to its individual components .
Properties
IUPAC Name |
5-(benzimidazol-1-ylmethyl)-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-9-13-6-10(16-9)7-15-8-14-11-4-2-3-5-12(11)15/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUFTBQDDZRCPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)CN2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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